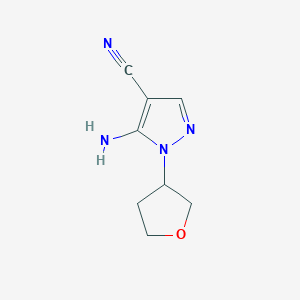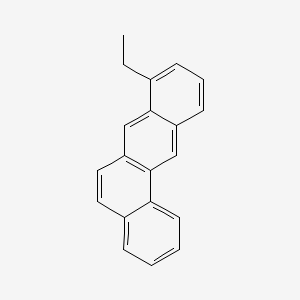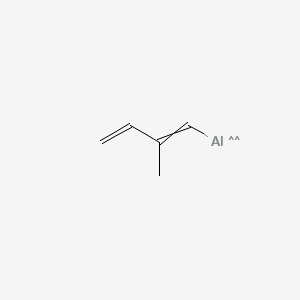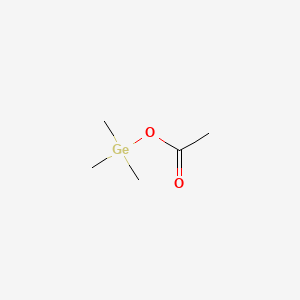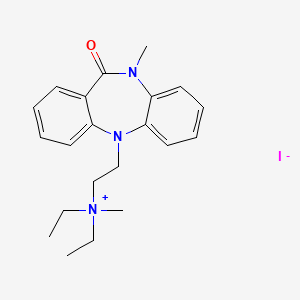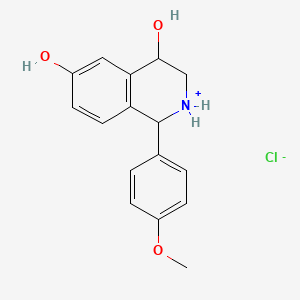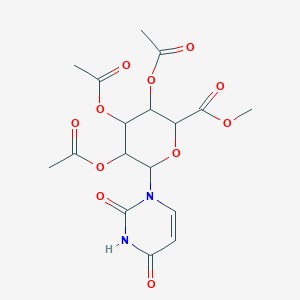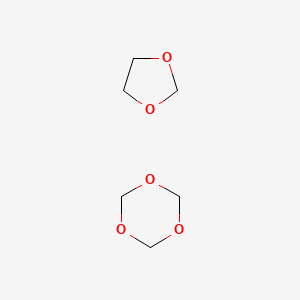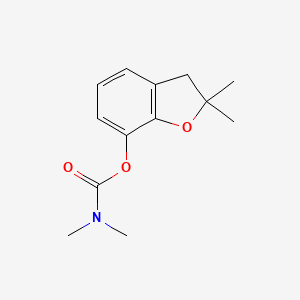
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate is a chemical compound with the molecular formula C10H12O2. It is also known by other names such as Carbofuran phenol and Carbofuran-7-ol . This compound is a metabolite formed during the hydrolysis of carbofuran, a widely used pesticide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with dimethylcarbamate under controlled conditions . The reaction typically requires a catalyst and is carried out in a solvent such as xylene .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted materials .
Análisis De Reacciones Químicas
Types of Reactions
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate involves its interaction with specific molecular targets and pathways. As a metabolite of carbofuran, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Carbofuran: The parent compound from which 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate is derived.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A closely related compound that serves as a precursor in the synthesis.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of carbofuran. Its ability to inhibit acetylcholinesterase makes it particularly significant in the study of neurotoxicity and pesticide action .
Propiedades
Número CAS |
4790-88-9 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-9-6-5-7-10(11(9)17-13)16-12(15)14(3)4/h5-7H,8H2,1-4H3 |
Clave InChI |
MITWTLRVHJJPSO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


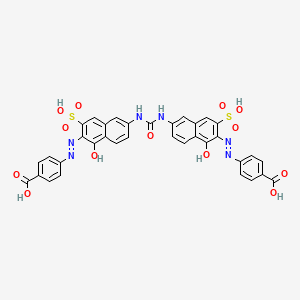
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
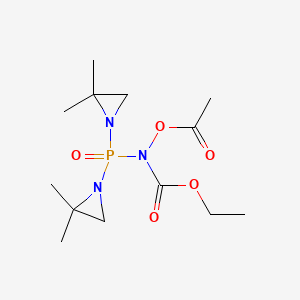
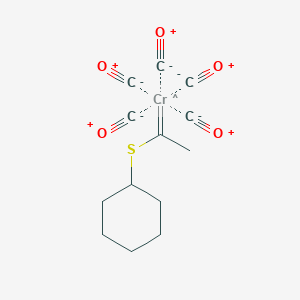

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
